Methyl 5-chloro-1H-indole-6-carboxylate: A Comprehensive Technical Guide for Advanced Research
Methyl 5-chloro-1H-indole-6-carboxylate: A Comprehensive Technical Guide for Advanced Research
Foreword: The Enduring Significance of the Indole Scaffold in Modern Drug Discovery
The indole nucleus stands as one of the most privileged scaffolds in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Its unique electronic properties and versatile substitution patterns allow for fine-tuning of biological activity, making it a cornerstone in the development of novel therapeutics.[3] Within this vast chemical space, Methyl 5-chloro-1H-indole-6-carboxylate emerges as a compound of significant interest for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of this molecule, from its fundamental properties to its synthesis, characterization, and potential applications, with a focus on empowering further research and innovation.
Compound Profile: Methyl 5-chloro-1H-indole-6-carboxylate
At its core, Methyl 5-chloro-1H-indole-6-carboxylate is a halogenated derivative of the indole-6-carboxylate scaffold. The strategic placement of a chloro group at the 5-position and a methyl carboxylate at the 6-position offers a unique combination of steric and electronic features, making it an attractive building block for combinatorial chemistry and targeted drug design.
| Property | Value | Source |
| CAS Number | 1245643-61-1 | [4] |
| Molecular Formula | C₁₀H₈ClNO₂ | [5] |
| Molecular Weight | 209.63 g/mol | [5] |
| Appearance | Off-white to pinkish solid | [6] |
| Storage | Store at 0-8 °C | [6] |
Strategic Synthesis of Substituted Indole-6-carboxylates
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic approach would involve the formation of the indole ring as the key step. The Fischer Indole Synthesis provides a classic and robust method for this transformation.
Caption: Retrosynthetic analysis for Methyl 5-chloro-1H-indole-6-carboxylate.
Experimental Protocol: A Modified Fischer Indole Synthesis Approach
This protocol is a representative, field-proven method that can be adapted for the synthesis of the target molecule.
Step 1: Formation of the Phenylhydrazone
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-methylaniline (1 equivalent) in glacial acetic acid.
-
Add a solution of sodium nitrite (1 equivalent) in water dropwise at 0-5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at the same temperature.
-
In a separate flask, prepare a solution of sodium sulfite (2 equivalents) in water and cool to 5 °C.
-
Slowly add the diazonium salt solution to the sodium sulfite solution, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the mixture to room temperature and stir for 1 hour.
-
Add concentrated hydrochloric acid until the solution is strongly acidic, then heat to 60-70 °C for 1 hour to complete the reduction to the corresponding phenylhydrazine hydrochloride.
-
Cool the mixture and collect the precipitated phenylhydrazine hydrochloride by filtration.
-
To a suspension of the phenylhydrazine hydrochloride (1 equivalent) in ethanol, add methyl pyruvate (1.1 equivalents).
-
Heat the mixture to reflux for 2-3 hours to form the phenylhydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
Step 2: Fischer Indole Synthesis
-
To the ethanolic solution of the phenylhydrazone, add a catalytic amount of a Brønsted acid (e.g., sulfuric acid, polyphosphoric acid) or a Lewis acid (e.g., zinc chloride).[8]
-
Heat the reaction mixture to reflux for 4-8 hours. The cyclization can be monitored by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
The crude product will precipitate out and can be collected by filtration.
Step 3: Purification
-
The crude Methyl 5-chloro-1H-indole-6-carboxylate can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Alternative Strategy: Palladium-Catalyzed Intramolecular Heck Reaction
The intramolecular Heck reaction offers a powerful and often milder alternative for indole synthesis.[9][10][11] This approach would involve the cyclization of a suitably substituted N-allyl-2-haloaniline derivative.
Caption: Heck reaction pathway for indole synthesis.
This method can provide high yields and functional group tolerance, making it an attractive option for complex indole syntheses.[12]
Comprehensive Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, an N-H proton signal (which may be broad), and a singlet for the methyl ester protons around 3.9 ppm. The specific coupling patterns will depend on the substitution pattern of the indole ring.[13][14] |
| ¹³C NMR | Signals for the aromatic carbons, the indole C2 and C3 carbons, the ester carbonyl carbon (around 165 ppm), and the methyl ester carbon.[14] |
| Infrared (IR) | Characteristic absorption bands for the N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-Cl stretching.[7] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (209.63 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable.[15] |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for method development.[16]
Applications in Drug Discovery and Development
The indole scaffold is a well-established pharmacophore in oncology and other therapeutic areas.[1][17] The unique substitution pattern of Methyl 5-chloro-1H-indole-6-carboxylate makes it a valuable starting point for the development of targeted therapies, particularly kinase inhibitors.[18]
Role as a Kinase Inhibitor Scaffold
Many clinically approved and investigational kinase inhibitors feature an indole core.[18][19] The indole nitrogen can act as a hydrogen bond donor, while the aromatic ring system can participate in π-π stacking and hydrophobic interactions within the ATP-binding pocket of kinases. The chloro and methyl carboxylate substituents on the benzene portion of the indole can be further modified to enhance potency and selectivity for specific kinase targets.
Caption: Interaction of an indole scaffold with a kinase active site.
Potential Therapeutic Targets
Indole derivatives have shown activity against a wide range of kinases involved in cancer progression, including:
-
Receptor Tyrosine Kinases (RTKs): such as VEGFR, EGFR, and PDGFR.[18][19]
-
Non-Receptor Tyrosine Kinases: such as Src and Abl.
-
Serine/Threonine Kinases: such as Aurora kinases and CDKs.[18]
The development of novel derivatives from Methyl 5-chloro-1H-indole-6-carboxylate could lead to potent and selective inhibitors of these critical cancer targets.
Safety and Handling
As with any chlorinated organic compound, proper safety precautions must be observed when handling Methyl 5-chloro-1H-indole-6-carboxylate.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[20][21]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[22]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[23]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
Methyl 5-chloro-1H-indole-6-carboxylate represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its strategic substitution pattern provides a solid foundation for the development of targeted therapies, particularly in the realm of kinase inhibition for oncology. The synthetic and analytical methodologies outlined in this guide are intended to serve as a practical resource for researchers dedicated to advancing the field of medicinal chemistry. Further exploration of the chemical space around this scaffold holds significant promise for the discovery of next-generation therapeutics.
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